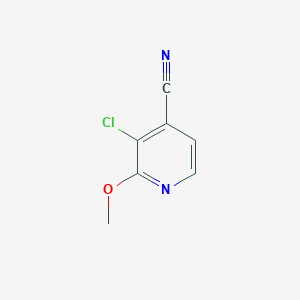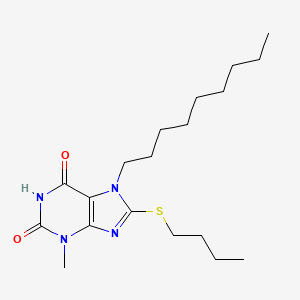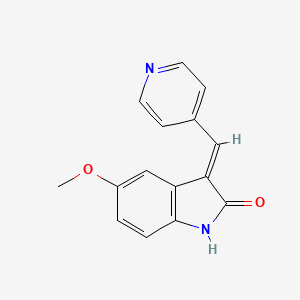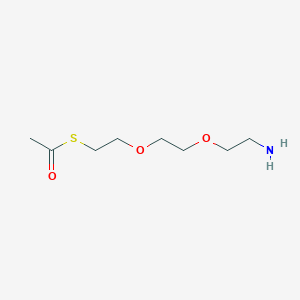![molecular formula C25H16N2O4 B14086380 9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione is a complex organic compound featuring a unique tetracyclic structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Métodos De Preparación
The synthesis of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione can be achieved through several synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, often requiring electron-donating groups.
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Aplicaciones Científicas De Investigación
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Industry: The compound is used in the development of pharmaceuticals and other biologically relevant molecules.
Mecanismo De Acción
The mechanism of action of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to its therapeutic effects . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in its diverse biological effects .
Comparación Con Compuestos Similares
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione stands out due to its unique tetracyclic structure, which imparts distinct biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C25H16N2O4 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C25H16N2O4/c1-14-13-19(26-31-14)27-21(16-8-3-2-4-9-16)20-22(28)18-12-11-15-7-5-6-10-17(15)23(18)30-24(20)25(27)29/h2-13,21H,1H3 |
Clave InChI |
LYZFHLBDDQBFPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)






![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
